molecular formula C56H79N17O14S3 B589719 biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 CAS No. 126703-17-1

biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2

Cat. No.: B589719
CAS No.: 126703-17-1
M. Wt: 1310.533
InChI Key: ZUZHUMDKTQKGHR-CTFJXVPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 is a synthetic peptide that has gained attention in various scientific fields due to its unique structure and potential applications. This compound is a biotinylated peptide, meaning it has a biotin moiety attached to it, which enhances its utility in biochemical and molecular biology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation is usually performed at the N-terminus of the peptide. The process involves the following steps:

    Resin Loading: The first amino acid, often protected by a temporary protecting group, is attached to the resin.

    Deprotection and Coupling: The protecting group is removed, and the next amino acid, activated by a coupling reagent, is added.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Biotinylation: The biotin moiety is attached to the N-terminus of the peptide.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

While the industrial production of this compound is not widely documented, it likely follows similar principles as laboratory-scale synthesis but on a larger scale. Automation and optimization of SPPS can enhance yield and purity, making the process more efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents.

    Substitution: The biotin moiety can participate in substitution reactions, particularly with avidin or streptavidin.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Avidin or streptavidin can be used to bind the biotin moiety under physiological conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of biotin-avidin or biotin-streptavidin complexes.

Scientific Research Applications

Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Employed in protein-protein interaction studies due to its biotinylation, which allows for easy detection and purification.

    Medicine: Investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 largely depends on its biotin moiety. Biotin has a high affinity for avidin and streptavidin, which are commonly used in biochemical assays. The peptide can act as a linker or probe, facilitating the detection, purification, or targeting of specific molecules. The cysteine residues can form disulfide bonds, adding another layer of functionality to the peptide.

Comparison with Similar Compounds

Similar Compounds

    Biotinylated peptides: Other peptides with biotin moieties, such as biotinyl-Gly-Ser-Gly-Gly-Gly-NH2.

    Non-biotinylated peptides: Peptides without biotin, such as Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2.

Uniqueness

Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 is unique due to its specific sequence and biotinylation, which confer distinct properties such as high affinity for avidin/streptavidin and the ability to form disulfide bonds. These features make it particularly useful in various biochemical and molecular biology applications.

Properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H79N17O14S3/c57-42(75)19-18-33-48(80)69-36(24-43(58)76)51(83)70-39(54(86)73-21-7-11-40(73)53(85)66-32(10-6-20-62-55(60)61)47(79)63-25-44(59)77)28-90-89-27-38(64-45(78)13-5-4-12-41-46-37(26-88-41)71-56(87)72-46)52(84)68-35(23-30-14-16-31(74)17-15-30)50(82)67-34(49(81)65-33)22-29-8-2-1-3-9-29/h1-3,8-9,14-17,32-41,46,74H,4-7,10-13,18-28H2,(H2,57,75)(H2,58,76)(H2,59,77)(H,63,79)(H,64,78)(H,65,81)(H,66,85)(H,67,82)(H,68,84)(H,69,80)(H,70,83)(H4,60,61,62)(H2,71,72,87)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZHUMDKTQKGHR-CTFJXVPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H79N17O14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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